Butriptyline
Overview
Description
Butriptyline is a tricyclic antidepressant (TCA) that has been used in the United Kingdom and several other European countries for the treatment of depression . It is the isobutyl side chain homologue of amitriptyline . It has been described as an “atypical” or “second-generation” TCA due to its relatively late introduction and atypical pharmacology .
Molecular Structure Analysis
The chemical name of Butriptyline is (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-yl)-N,N,2-trimethylpropan-1-amine. Its free base form has a chemical formula of C21H27N with a molecular weight of 293.446 g/mol .
Physical And Chemical Properties Analysis
Butriptyline has a molecular weight of 293.4458 g/mol . The IUPAC Standard InChI of Butriptyline is InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 .
Scientific Research Applications
Brain Uptake Mechanisms for Noradrenaline and Serotonin
Butriptyline, unlike other tricyclic compounds, does not significantly alter the accumulation or metabolism of noradrenaline in the rat brain. It shows only weak inhibitory activity on brain serotonin (5-HT) uptake (Pugsley & Lippmann, 1974).
Toxicology and Forensic Analysis
There are reported cases of fatal butriptyline overdoses, with the compound identified using mass spectral, gas chromatographic, and Fourier transform-infrared spectroscopic analysis (Hutchison et al., 1994).
Analytical Methodology for Serum Concentration Determination
A gas-liquid chromatographic method has been developed for analyzing butriptyline in serum, demonstrating its utility in bioavailability studies (Bruderlein et al., 1977).
Effects on Subjective Feelings and Sleep
Studies on normal volunteers have shown that butriptyline does not significantly affect mood, concentration, or sleep quality. It exhibits a mild sedative effect, increasing total sleep duration and stage 2 sleep (Březinová et al., 1977).
Clinical Efficacy as an Antidepressant
Clinical trials have found butriptyline to be an effective antidepressant agent, showing marked clinical improvement in patients with primary depressive illness. However, no simple relationship between clinical response and plasma butriptyline concentration was observed (Burrows et al., 1977).
Comparison with Other Antidepressants
Butriptyline has been compared favorably with imipramine, another widely-used tricyclic antidepressant, in treating non-psychotic depression (Levinson, 1974).
Pharmacological Comparisons with Related Antidepressants
Butriptyline differs from other tricyclic antidepressants in its effects on the cat nictitating membrane, guinea pig vas deferens, and rat sleep patterns, suggesting distinct pharmacological properties (Jaramillo & Greenberg, 1975).
Peptic Ulcer Healing
A double-blind randomized trial to examine the effect of butriptyline on peptic ulcer healing showed no advantage over placebo. However, this result could be influenced by the effectiveness of antacid therapy (Marks In, 1979).
Serum Concentration Determination Methodology Improvement
An improved gas-liquid chromatographic method using a nitrogen-phosphorus detector has been reported for determining butriptyline concentrations in serum (Gonzalez & Kraml, 1980).
Pharmacokinetics and Bioavailability Studies
Research on the pharmacokinetics and relative bioavailability of butriptyline from conventional and sustained release formulations has been conducted, providing insights into its absorption and distribution patterns (Bourgouin et al., 1981).
General Practitioner Assessment for Depression
A multi-center study in general practice assessed the efficacy and side-effects of butriptyline in treating non-psychotic depression, showing a good or fair response in a majority of patients (Kapadia & Smith, 1976).
Comparative Trial with Amitriptyline
A controlled multicenter trial comparing butriptyline with amitriptyline found butriptyline to have better antidepressant efficacy at similar dosages (Guelfi et al., 1983).
Safety And Hazards
properties
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022715 | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butriptyline | |
CAS RN |
35941-65-2 | |
Record name | Butriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butriptyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTRIPTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.